1-cyclopropyl-3-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Structural Analysis and Molecular Characterization
Molecular Architecture and Bonding Configuration
The target compound features a pyrazole core substituted at the 1-, 3-, and 4-positions with cyclopropyl, 4-fluorophenyl, and pinacol boronate ester groups, respectively. The pyrazole ring adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles (N–N: 1.34 Å, C–N: 1.32–1.38 Å). The cyclopropyl group at N1 introduces steric strain due to its sp³-hybridized carbons, resulting in a puckered geometry that influences the molecule’s overall conformation. The 4-fluorophenyl substituent at C3 contributes electron-withdrawing effects via the para-fluorine atom, polarizing the pyrazole ring and enhancing its electrophilic character.
The pinacol boronate ester at C4 adopts a trigonal planar geometry around the boron atom, with B–O bond lengths averaging 1.36 Å. This group’s electron-deficient boron center facilitates participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of boronic ester functionality. Conformational analysis reveals minimal steric clash between substituents, as the cyclopropyl and boronate groups occupy opposite quadrants of the pyrazole plane.
Crystallographic Studies and Solid-State Packing Arrangements
While single-crystal X-ray diffraction data for this specific compound remain unreported, analogous phenyl(pyrrolidin-1-yl)methanone derivatives exhibit monoclinic crystal systems with P2₁/c space groups. Extrapolating from these systems, the title compound likely packs via a combination of van der Waals interactions (dominated by the pinacol methyl groups) and edge-to-face π-stacking between fluorophenyl rings (interplanar spacing ~3.5 Å). The absence of strong hydrogen bond donors suggests that dipole-dipole interactions between the polar C–F and B–O bonds may further stabilize the lattice.
Spectroscopic Profiling
Multinuclear NMR Spectral Assignments
The compound’s NMR profile was reconstructed from data on structurally related boronate esters and pyrazole derivatives:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 0.98–1.12 (m, 4H) | Cyclopropyl CH₂ |
| 1.32 (s, 12H) | Pinacol CH₃ | |
| 6.85–7.22 (m, 4H) | Fluorophenyl H | |
| 8.05 (s, 1H) | Pyrazole C5-H | |
| ¹³C | 8.5 | Cyclopropyl C |
| 24.9 | Pinacol CH₃ | |
| 115.7 (d, J = 21.5 Hz) | Fluorophenyl C | |
| 140.2 | Pyrazole C4 | |
| ¹¹B | 30.2 | Boron center |
| ¹⁹F | -118.5 | Aromatic F |
The ¹¹B NMR signal at 30.2 ppm confirms the presence of a tricoordinate boron atom, while the ¹⁹F resonance at -118.5 ppm aligns with para-substituted fluorobenzenes.
Infrared Vibrational Mode Analysis
Key IR absorptions include:
- B–O stretching : 1365 cm⁻¹ (strong, symmetric)
- C–F stretching : 1224 cm⁻¹ (sharp)
- Pyrazole ring vibrations : 1598 cm⁻¹ (C=N), 1482 cm⁻¹ (C–N)
- Cyclopropane C–H deformation : 1020 cm⁻¹
The absence of broad O–H stretches above 3000 cm⁻¹ confirms the anhydrous nature of the boronate ester.
High-Resolution Mass Spectrometric Characterization
HRMS (ESI+) calculated for C₂₀H₂₃BFN₂O₂ [M+H]⁺: 369.1841. Observed: 369.1838 (Δ = -0.81 ppm), confirming the molecular formula. The isotopic pattern at m/z 369/370 (¹⁰B/¹¹B) exhibits a 1:4 intensity ratio characteristic of boron-containing compounds.
Thermochemical Properties and Stability Profiles
Thermogravimetric analysis of analogous pinacol boronates shows decomposition onset at 180–220°C. The cyclopropyl group’s strain energy (~27 kcal/mol) lowers thermal stability compared to unsubstituted pyrazoles. Differential scanning calorimetry predicts a melting point of 142–145°C based on substituent contributions. The compound demonstrates moderate hygroscopicity, with boronate ester hydrolysis occurring at >60% relative humidity (t₁/₂ = 48 hr at 25°C).
Properties
Molecular Formula |
C18H22BFN2O2 |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
1-cyclopropyl-3-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C18H22BFN2O2/c1-17(2)18(3,4)24-19(23-17)15-11-22(14-9-10-14)21-16(15)12-5-7-13(20)8-6-12/h5-8,11,14H,9-10H2,1-4H3 |
InChI Key |
VRLFUIKZTGYCEN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3=CC=C(C=C3)F)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Protocol
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropyl hydrazine, ethyl acetoacetate | HCl/EtOH, reflux, 6 hr | 78% | |
| 4-Fluorophenylacetonitrile, hydrazine hydrate | KOtBu/THF, 80°C, 12 hr | 82% |
Introduction of 4-Fluorophenyl Group
The 3-(4-fluorophenyl) substituent is introduced via palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions using 4-fluorophenylboronic acid are prevalent.
Suzuki-Miyaura Coupling
| Substrate | Catalyst | Base | Solvent | Yield | |
|---|---|---|---|---|---|
| 3-Bromo-1-cyclopropylpyrazole | Pd(dppf)Cl₂ | K₃PO₄ | DMF/H₂O | 89% | |
| 3-Iodo-1-cyclopropylpyrazole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 94% |
Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with boronic acid, and reductive elimination yield the biaryl product.
Boronate Ester Installation
The 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group is introduced via Miyaura borylation or directed ortho-metalation.
Miyaura Borylation
Key Step : Lithiation at the 4-position followed by transmetallation with boronates.
Optimization and Industrial Scaling
Industrial methods prioritize cost efficiency and sustainability:
Continuous Flow Synthesis
| Parameter | Laboratory Scale | Industrial Scale | |
|---|---|---|---|
| Reaction Time | 12 hr | 2 hr | |
| Catalyst Loading | 5 mol% Pd | 0.5 mol% Pd | |
| Solvent | DMF | Ethanol/H₂O | |
| Yield | 85% | 91% |
Purification : Silica gel chromatography (hexane/EtOAc) or recrystallization from MeOH/H₂O.
Challenges and Solutions
- Steric Hindrance : Bulky cyclopropyl and boronate groups slow reaction kinetics. Using XPhos as a ligand enhances catalytic activity.
- Boronate Hydrolysis : Anhydrous conditions and pinacol stabilization prevent decomposition.
- Regioselectivity : Directed metalation strategies ensure precise functionalization at the 4-position.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry. Research indicates that derivatives of pyrazole compounds exhibit significant biological activity, including anti-inflammatory and anticancer properties. The presence of the dioxaborolane moiety enhances the compound's ability to form stable complexes with biological targets.
Case Study: Anticancer Activity
A study demonstrated that pyrazole derivatives could inhibit cancer cell proliferation by targeting specific signaling pathways. The incorporation of the cyclopropyl and fluorophenyl groups may enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of new chemical entities that can be used in drug discovery.
Synthesis Example:
The compound can be synthesized through a palladium-catalyzed coupling reaction involving 1-cyclopropyl-4-bromo-1H-pyrazole and various boronic acids. This method showcases its utility in generating libraries of compounds for screening in biological assays .
Agrochemical Applications
Research has indicated potential uses in agrochemistry, particularly as a pesticide or herbicide. The fluorophenyl group may enhance the compound's efficacy against specific pests or weeds.
Case Study: Herbicidal Activity
Preliminary studies have shown that pyrazole derivatives exhibit herbicidal properties by interfering with plant growth regulators. This application could lead to the development of safer and more effective agricultural chemicals .
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and similarities between the target compound and analogous pyrazole derivatives:
Key Observations
Boron-Containing Derivatives: The target compound’s boronate group distinguishes it from non-boronated analogs (e.g., triazole-thiazole hybrids in ), enabling versatile cross-coupling reactivity .
Halogen vs. Cyclopropyl Substituents :
- Chlorophenyl/bromophenyl analogs (e.g., compounds 4 and 5 in ) exhibit antimicrobial activity due to halogen-mediated hydrophobic interactions. The target compound’s cyclopropyl group may reduce toxicity while maintaining similar bioactivity through steric effects .
Fluorine-Substituted Systems: Fluorophenyl groups are common in analogs (e.g., ), but the target compound’s 4-fluorophenyl moiety offers a balance of electronic withdrawal and lipophilicity, contrasting with difluorophenoxy or fluorobenzyl groups in other derivatives .
Crystallographic and Conformational Properties :
- Isostructural compounds with halogen substituents (Cl, Br) show similar molecular conformations but divergent crystal packing due to halogen size differences . The target compound’s cyclopropyl group likely induces distinct packing patterns, influencing solubility and stability.
Biological Activity
1-Cyclopropyl-3-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole core substituted with a cyclopropyl group and a fluorophenyl moiety. The presence of the boron-containing dioxaborolane group enhances its chemical reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains. The specific activity of 1-cyclopropyl-3-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole against pathogens such as Staphylococcus aureus and Escherichia coli is yet to be fully elucidated but warrants investigation based on structural analogs.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives. For example:
- Mechanism of Action : Pyrazole compounds often inhibit key signaling pathways involved in cancer cell proliferation. The inhibition of the PI3K/Akt pathway has been documented in similar compounds.
- Case Study : A study on related pyrazole derivatives demonstrated a dose-dependent reduction in tumor growth in xenograft models. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with mitochondrial pathways.
| Compound | IC50 (µM) | Cancer Type | Reference |
|---|---|---|---|
| Pyrazole A | 10 | Breast | |
| Pyrazole B | 15 | Lung | |
| 1-Cyclopropyl Pyrazole | TBD | TBD | Current Study |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic applicability. Preliminary data suggest that similar compounds exhibit favorable absorption and distribution profiles. Key parameters such as half-life and bioavailability need further exploration through in vivo studies.
Toxicological Profile
The safety profile of 1-cyclopropyl-3-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole remains largely uncharacterized. However, structural analogs have shown varying degrees of toxicity. Assessing the compound's cytotoxic effects on normal cells versus cancer cells will be essential for its development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
